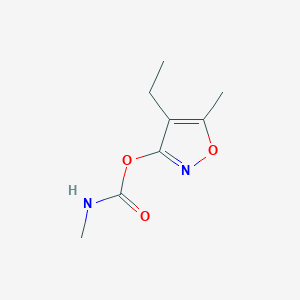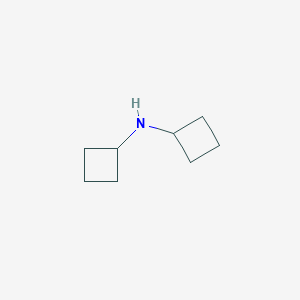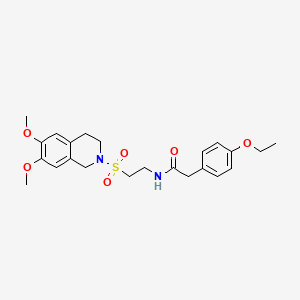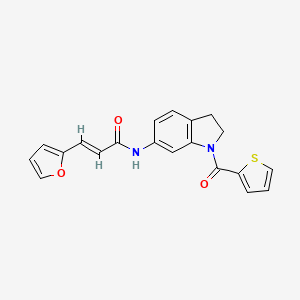![molecular formula C19H20N4 B2588551 7-methyl-3-(2-methylpropyl)-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile CAS No. 868153-11-1](/img/structure/B2588551.png)
7-methyl-3-(2-methylpropyl)-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-3-(2-methylpropyl)-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile is a complex organic compound with a unique structure that includes multiple rings and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-(2-methylpropyl)-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the core structure: This involves cyclization reactions to form the tetracyclic core.
Introduction of functional groups: Various functional groups, including the nitrile group, are introduced through substitution reactions.
Final modifications: The final steps involve fine-tuning the structure to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
7-methyl-3-(2-methylpropyl)-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups.
Substitution: Various substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation desired.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
7-methyl-3-(2-methylpropyl)-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could make it useful in the design of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-methyl-3-(2-methylpropyl)-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular pathways, or interacting with DNA or RNA. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazatetracyclic structures with different substituents. Examples might include:
- 7-methyl-3-(2-methylpropyl)-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carboxylic acid
- 7-methyl-3-(2-methylpropyl)-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-methyl
Uniqueness
The uniqueness of 7-methyl-3-(2-methylpropyl)-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
7-methyl-3-(2-methylpropyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-12(2)11-22-9-8-14-13(3)15(10-20)18-21-16-6-4-5-7-17(16)23(18)19(14)22/h4-7,12H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJWOYYXJGBWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4CC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2588471.png)

![2-[(3-chloro-2-methylphenyl)amino]-N-(3-methoxypropyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2588475.png)


![4-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2588482.png)
![2-((4-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588483.png)






